molecular formula C9H9BrFNO B2646902 N-(2-bromoethyl)-4-fluorobenzamide CAS No. 95383-37-2

N-(2-bromoethyl)-4-fluorobenzamide

Cat. No. B2646902
CAS RN: 95383-37-2
M. Wt: 246.079
InChI Key: USSCXDBIFDPAHR-UHFFFAOYSA-N
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Description

“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-Bromoethyl)phthalimide”, the molecular formula is C10H8BrNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For “N-(2-Bromoethyl)phthalimide”, it appears as a white to cream-colored crystalline powder .

Scientific Research Applications

Crystal Structure Analysis

N-(2-bromoethyl)-4-fluorobenzamide is related to a class of compounds that have been studied for their crystal structure properties. For instance, the crystal structures of similar N-phenyl benzamides, including fluorobenzamides, have been analyzed to understand the conformational properties of these molecules (Suchetan et al., 2016).

Antimicrobial Activity

Compounds structurally related to N-(2-bromoethyl)-4-fluorobenzamide have been synthesized and evaluated for antimicrobial activities. For example, certain fluorobenzamides have shown promising antimicrobial effects against various bacterial and fungal strains (Desai, Rajpara & Joshi, 2013).

Analysis of Spin-Spin Couplings

Research on 2-fluorobenzamide, a compound similar to N-(2-bromoethyl)-4-fluorobenzamide, has provided insights into the spin-spin couplings and hydrogen bonding in molecular structures, which are crucial for understanding molecular interactions and behaviors (Rae et al., 1993).

PET Imaging Applications

N-(2-bromoethyl)-4-fluorobenzamide-related compounds have been explored for their potential in PET (Positron Emission Tomography) imaging. Specifically, derivatives like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and studied for their high affinity to σ receptors, suggesting potential applications in imaging sigma receptors in various medical conditions (Shiue et al., 1997).

Anticancer Activity

Research on benzamide derivatives, including those with fluorine substitutions, has explored their potential anticancer activities. Some of these compounds have shown cytotoxic activity against cancer cells, suggesting a possible role in cancer treatment (Kesuma et al., 2018).

Safety And Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

properties

IUPAC Name

N-(2-bromoethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSCXDBIFDPAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-4-fluorobenzamide

Synthesis routes and methods I

Procedure details

4-fluoro-benzoyl chloride (3 ml; 0.026 mol) was added dropwise to a cold (~0° C.). Stirring mixture of 2-bromo-ethyl-amine hydrobromide (5 g; 0.0236 mol) and 10% aqueous sodium hydroxide (21 ml; 0.052 mol). Crystalline product started to precipitate out of the reaction mixture almost immediately. After 15 minutes of stirring, the product was collected by filtration, triturated with diethyl ether and dried under vacuum giving the desired compound as a white solid (4 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension containing 0.23 mol of-bromoethylamine hydrobromide in 200 ml of chloroform, stirred at 5° C., is added dropwise a solution containing 0.21 mol of 4-fluorobenzoyl chloride in 50 ml of chloroform, followed by a solution containing 0.46 mol of triethylamine in 100 ml of chloroform. The mixture is then stirred at room temperature for 1 hour and then at reflux for 4 hours. After cooling and evaporation of the solvent, the residue is taken up in 200 ml of ether. After filtration of the salts and concentration of the solvent, the expected product is obtained by purification of the residue by chromatography on a column of silica, using a dichloromethane/acetone (98/2) mixture as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.21 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.46 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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